molecular formula C141H207N31O35S B1591304 Valylglutaminyltyrosylprolylvalyl-alpha-glutamylhistidylprolyl-alpha-aspartyllysylphenylalanylleucyllysylphenylalanylglycylmethionylthreonylprolylseryllysylglycylvalylleucylphenylalanyltyrosine CAS No. 99510-37-9

Valylglutaminyltyrosylprolylvalyl-alpha-glutamylhistidylprolyl-alpha-aspartyllysylphenylalanylleucyllysylphenylalanylglycylmethionylthreonylprolylseryllysylglycylvalylleucylphenylalanyltyrosine

Cat. No. B1591304
CAS RN: 99510-37-9
M. Wt: 2928.4 g/mol
InChI Key: OVSVDLZVCMFSDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The VQY peptide is a long amino acid sequence composed of various amino acids. Let’s dissect its components:



  • Valyl (V) : Represents the amino acid valine.

  • Glutaminyl (Q) : Corresponds to glutamine.

  • Tyrosyl (Y) : Refers to tyrosine.

  • Prolyl (P) : Represents proline.

  • Alpha-glutamyl : Indicates an alpha-glutamate residue.

  • Histidyl (H) : Corresponds to histidine.

  • Alpha-aspartyl : Refers to an alpha-aspartate residue.

  • Lysyl (K) : Represents lysine.

  • Phenylalanyl (F) : Corresponds to phenylalanine.

  • Leucyl (L) : Represents leucine.

  • Glycyl (G) : Refers to glycine.

  • Methionyl (M) : Corresponds to methionine.

  • Threonyl (T) : Represents threonine.

  • Seryl (S) : Refers to serine.

  • Alpha-glutamylhistidylprolyl-alpha-aspartyllysylphenylalanylleucyllysylphenylalanylglycylmethionylthreonylprolylseryllysylglycylvalylleucylphenylalanyltyrosine : This lengthy segment combines various amino acids in a specific order.



Synthesis Analysis

The synthesis of the VQY peptide involves solid-phase peptide synthesis (SPPS) . Researchers assemble the peptide chain step by step, starting from the C-terminus (carboxylic end) to the N-terminus (amino end). Protecting groups ensure selective reactions during each coupling step. The final product is purified and characterized.



Molecular Structure Analysis

The VQY peptide’s molecular structure consists of a linear chain of amino acids. Its backbone comprises peptide bonds (amide linkages) connecting adjacent amino acids. The side chains of each amino acid contribute to its unique properties.



Chemical Reactions Analysis

The VQY peptide can participate in various chemical reactions:



  • Hydrolysis : Enzymes break peptide bonds, releasing individual amino acids.

  • Oxidation : Specific amino acid residues (e.g., methionine) may undergo oxidation.

  • Modification : Researchers can introduce modifications (e.g., phosphorylation) to study specific functions.



Physical And Chemical Properties Analysis


  • Solubility : The peptide’s solubility depends on its amino acid composition.

  • Stability : Factors like pH, temperature, and proteases affect stability.

  • Charge : The net charge depends on the pKa values of its amino acids.


Safety And Hazards


  • Biocompatibility : Assess its safety for biological applications.

  • Allergenicity : Evaluate potential allergic reactions.

  • Toxicity : Investigate any adverse effects.


Future Directions


  • Functional Studies : Explore its role in specific biological pathways.

  • Drug Development : Investigate its therapeutic potential.

  • Structural Insights : Determine its 3D structure for targeted drug design.


properties

IUPAC Name

5-[[1-[2-[[1-[[6-amino-1-[[1-[[1-[[6-amino-1-[[1-[[2-[[1-[[1-[2-[[1-[[6-amino-1-[[2-[[1-[[1-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[1-[2-[[5-amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C141H207N31O35S/c1-77(2)63-97(157-128(193)100(66-84-33-18-14-19-34-84)159-122(187)93(39-24-27-58-144)154-130(195)102(71-114(182)183)161-132(197)107-40-28-59-170(107)139(204)104(70-88-72-147-76-150-88)164-124(189)95(52-54-113(180)181)156-137(202)117(81(9)10)168-134(199)109-42-29-60-171(109)138(203)103(68-86-43-47-89(175)48-44-86)163-123(188)94(51-53-110(145)177)155-135(200)115(146)79(5)6)126(191)153-92(38-23-26-57-143)121(186)158-99(65-83-31-16-13-17-32-83)120(185)149-73-111(178)151-96(55-62-208-12)125(190)169-118(82(11)174)140(205)172-61-30-41-108(172)133(198)166-106(75-173)131(196)152-91(37-22-25-56-142)119(184)148-74-112(179)167-116(80(7)8)136(201)162-98(64-78(3)4)127(192)160-101(67-85-35-20-15-21-36-85)129(194)165-105(141(206)207)69-87-45-49-90(176)50-46-87/h13-21,31-36,43-50,72,76-82,91-109,115-118,173-176H,22-30,37-42,51-71,73-75,142-144,146H2,1-12H3,(H2,145,177)(H,147,150)(H,148,184)(H,149,185)(H,151,178)(H,152,196)(H,153,191)(H,154,195)(H,155,200)(H,156,202)(H,157,193)(H,158,186)(H,159,187)(H,160,192)(H,161,197)(H,162,201)(H,163,188)(H,164,189)(H,165,194)(H,166,198)(H,167,179)(H,168,199)(H,169,190)(H,180,181)(H,182,183)(H,206,207)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSVDLZVCMFSDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C6CCCN6C(=O)C(CC7=CN=CN7)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C8CCCN8C(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C141H207N31O35S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583183
Record name Valylglutaminyltyrosylprolylvalyl-alpha-glutamylhistidylprolyl-alpha-aspartyllysylphenylalanylleucyllysylphenylalanylglycylmethionylthreonylprolylseryllysylglycylvalylleucylphenylalanyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2928.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Valylglutaminyltyrosylprolylvalyl-alpha-glutamylhistidylprolyl-alpha-aspartyllysylphenylalanylleucyllysylphenylalanylglycylmethionylthreonylprolylseryllysylglycylvalylleucylphenylalanyltyrosine

CAS RN

99510-37-9
Record name Valylglutaminyltyrosylprolylvalyl-alpha-glutamylhistidylprolyl-alpha-aspartyllysylphenylalanylleucyllysylphenylalanylglycylmethionylthreonylprolylseryllysylglycylvalylleucylphenylalanyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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